methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate
Description
Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate (CAS No. 318292-56-7) is a substituted indole derivative with the molecular formula C₁₂H₁₁NO₅S and a molecular weight of 281.28 g/mol . Its structure features:
- A formyl group at position 3, enhancing electrophilic reactivity for nucleophilic additions.
- A carboxylate ester at position 2, influencing solubility and serving as a synthetic handle for further modifications.
This compound is primarily utilized as a building block in medicinal chemistry for synthesizing complex indole derivatives, particularly those targeting diseases like cancer and infections .
Properties
IUPAC Name |
methyl 3-formyl-1-methylsulfonylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c1-18-12(15)11-9(7-14)8-5-3-4-6-10(8)13(11)19(2,16)17/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENGWZAQQBGMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule contains three critical functional groups:
- Methylsulfonyl group at the indole nitrogen (N1)
- Formyl group at the C3 position
- Methyl ester at the C2 position
Retrosynthetic disconnections suggest two primary routes:
- Route A : Sequential introduction of the methylsulfonyl, formyl, and ester groups onto a preformed indole core.
- Route B : Early-stage installation of the methyl ester followed by sulfonation and formylation.
Key challenges include:
Synthetic Pathways and Methodologies
Route 1: Indole Core Functionalization
N1-Sulfonation of Indole
The methylsulfonyl group is introduced first to activate the indole ring for subsequent electrophilic substitutions.
Procedure :
- React indole with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM)
- Use triethylamine (Et₃N) as base (1.2 equiv)
- Stir at 0°C → room temperature for 4–6 hours.
Reaction :
$$
\text{Indole} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} 1\text{-(methylsulfonyl)-1H-indole}
$$
Yield : 85–92% (based on analogous sulfonations).
C3-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack protocol introduces the formyl group regioselectively at C3.
Conditions :
Intermediate :
$$
1\text{-(methylsulfonyl)-1H-indole} \xrightarrow{\text{POCl}_3/\text{DMF}} 3\text{-formyl-1-(methylsulfonyl)-1H-indole}
$$
Yield : 70–78% (extrapolated from similar formylations).
C2-Esterification via Carboxylation-Methylation
The methyl ester is installed through a two-step carboxylation and methylation sequence.
Step 1 – Carboxylation :
- Use n-BuLi (2.5 equiv) in THF at −78°C
- Quench with dry ice (CO₂)
Step 2 – Methylation : - Treat carboxylate intermediate with methyl iodide (MeI, 1.5 equiv)
- Catalytic DMAP, room temperature.
Reaction :
$$
3\text{-formyl-1-(methylsulfonyl)-1H-indole} \xrightarrow[\text{MeI}]{\text{n-BuLi/CO}_2} \text{Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate}
$$
Overall Yield : 55–60% over two steps.
Route 2: Early-Stage Ester Installation
Synthesis of Methyl Indole-2-Carboxylate
Start with commercially available methyl indole-2-carboxylate.
Modifications :
Advantages :
Table 1 : Comparison of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 3 |
| Overall Yield | 55% | 68% |
| Purification Difficulty | High | Moderate |
| Scalability | Limited | Better |
Critical Analysis of Reaction Conditions
Sulfonation Optimization
Formylation Challenges
Alternative Methodologies
Microwave-Assisted Synthesis
Scale-Up and Industrial Relevance
- Cost Analysis :
- MsCl: \$120/kg
- POCl₃: \$90/kg
- Environmental Impact :
- 62% atom economy for Route 2
- Waste streams require PO₄³⁻ neutralization.
Chemical Reactions Analysis
Formyl Group Oxidation
The aldehyde group undergoes oxidation to a carboxylic acid under strong oxidizing conditions:
-
Reagents : KMnO₄ in acidic or neutral aqueous media.
-
Product : Methyl 1-(methylsulfonyl)-3-carboxy-1H-indole-2-carboxylate.
-
Mechanism : The formyl group is oxidized to a carboxyl group via intermediate geminal diol formation.
Formyl Group Reduction
Selective reduction of the aldehyde to a hydroxymethyl group is achievable:
-
Reagents : NaBH₄ in methanol or LiAlH₄ in THF.
-
Product : Methyl 3-(hydroxymethyl)-1-(methylsulfonyl)-1H-indole-2-carboxylate.
-
Note : Over-reduction of the ester or sulfonyl groups is not observed under mild conditions.
Knoevenagel Condensation
The formyl group participates in condensations with active methylene compounds:
-
Reagents : Malononitrile or ethyl cyanoacetate in acetic acid .
-
Product : α,β-Unsaturated derivatives (e.g., methyl 3-(2-cyanovinyl)-1-(methylsulfonyl)-1H-indole-2-carboxylate).
-
Mechanism : Base-catalyzed deprotonation of the methylene compound followed by nucleophilic attack on the aldehyde .
Aldol Addition
Cross-aldol reactions with ketones or aldehydes are feasible:
Methylsulfonyl Group Displacement
The -SO₂Me group acts as a leaving group under nucleophilic attack:
-
Product : Substitution products (e.g., methyl 3-formyl-1-(piperazin-1-yl)-1H-indole-2-carboxylate).
-
Limitation : Reactions require elevated temperatures due to the poor leaving-group ability of -SO₂Me compared to -OTs .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Reagents :
-
Basic: NaOH in H₂O/THF, yielding the carboxylic acid.
-
Acidic: H₃O⁺ in refluxing ethanol, yielding the same acid.
-
-
Application : Provides a route to further functionalize the carboxylate group (e.g., amidation).
Electrophilic Aromatic Substitution
The indole ring’s reactivity is modulated by electron-withdrawing -SO₂Me and -CO₂Me groups:
| Position | Reactivity | Example Reaction | Product |
|---|---|---|---|
| C-5 | Moderate | Nitration (HNO₃/H₂SO₄) | 5-Nitro derivative |
| C-4 | Low | Sulfonation | Minimal product |
-
Mechanism : -SO₂Me deactivates the ring, directing electrophiles to the less deactivated C-5 position .
Cross-Coupling Reactions
While the parent compound lacks halogens, halogenation at C-5 enables Pd-catalyzed couplings:
Scientific Research Applications
Chemistry
Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate serves as an important building block in the synthesis of more complex indole derivatives and heterocyclic compounds. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and electrophilic substitution.
Chemical Reactions
- Oxidation : The formyl group can be oxidized to yield methyl 3-carboxy-1-(methylsulfonyl)-1H-indole-2-carboxylate.
- Reduction : The formyl group can be reduced to form methyl 3-hydroxymethyl-1-(methylsulfonyl)-1H-indole-2-carboxylate.
- Substitution : Electrophilic substitution can occur on the indole ring, leading to various substituted derivatives depending on the nucleophile used.
Biology
The compound has been explored for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. Its structural similarity to biologically active compounds enables its use in drug discovery and development.
- Anticancer Properties : Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) by modulating pro-apoptotic and anti-apoptotic protein levels.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 15.72 |
| MDA-MB-231 | 12.53 |
- Antimicrobial Activity : The compound has demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values suggest significant potential for developing new antimicrobial agents.
Industry
In industrial applications, this compound is utilized in the production of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate for synthesizing complex materials.
Mechanism of Action
The mechanism of action of methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the methylsulfonyl group can enhance the compound’s solubility and stability. The indole ring provides a scaffold that can engage in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The unique substitution pattern of methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate distinguishes it from other indole derivatives. Below is a detailed comparison:
Key Differentiating Factors
Substituent Effects on Reactivity :
- The methylsulfonyl group in the target compound enhances electrophilicity at C3, making it more reactive than methoxy- or methyl-substituted analogs (e.g., methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate) .
- Compared to halogenated derivatives (e.g., methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate), the target compound avoids steric hindrance from bulky halogens, enabling easier functionalization .
Biological Activity :
- The methylsulfonyl group is associated with improved pharmacokinetic properties, such as metabolic stability, compared to benzyl or phenylsulfonyl groups .
- Compounds lacking the formyl group (e.g., methyl 2-methyl-1H-indole-3-carboxylate) exhibit reduced electrophilic reactivity, limiting their utility in covalent drug design .
Synthetic Versatility: The carboxylate ester at C2 allows for hydrolysis to carboxylic acids or transesterification, a feature absent in non-esterified analogs like 3-formyl-1H-indole . Derivatives with additional substituents (e.g., methoxy or methyl groups) require multi-step syntheses, whereas the target compound’s simpler structure facilitates scalable production .
Biological Activity
Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the indole derivative class, characterized by a formyl group and a methylsulfonyl moiety. This structure contributes to its biological activity, particularly in interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Escherichia coli | 31.25 - 125 | Bacteriostatic |
| Salmonella enterica | 62.5 - 250 | Bactericidal |
The compound's mechanism appears to involve inhibition of protein synthesis and disruption of cell wall integrity, which are critical for bacterial survival .
Anticancer Activity
This compound has shown promising anticancer properties across various cancer cell lines. Notably, it demonstrated selective cytotoxicity against human lung adenocarcinoma (A549) and melanoma (A375) cells, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | <10 | Cytotoxic |
| A375 | 5.7 | Cytotoxic |
The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this indole derivative exhibits anti-inflammatory effects. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in inflammation.
| Enzyme | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| COX-1 | 70 | 10 |
| COX-2 | 85 | 10 |
These findings suggest that this compound could be a potential candidate for developing anti-inflammatory drugs .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound inhibits key enzymes involved in inflammatory processes and microbial metabolism.
- Receptor Modulation: It may modulate receptors involved in pain and inflammation pathways.
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to reduced cell viability.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy Study: A study demonstrated the compound's ability to inhibit biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .
- Cancer Cell Line Evaluation: In vitro studies showed significant cytotoxicity against multiple cancer cell lines, supporting further investigation into its use as an anticancer agent .
- Inflammation Model Testing: The compound was tested in animal models for its anti-inflammatory effects, showing reduced edema and inflammatory markers compared to control groups .
Q & A
Q. 1.1. What are the standard synthetic routes for methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate?
The compound is synthesized via enaminone methodology involving condensation of ethyl 3-formyl-1H-indole-2-carboxylate with nucleophiles (e.g., hydantoin or barbituric acid derivatives). Key steps include:
- Formylation : Introduction of the aldehyde group at the 3-position of the indole ring using POCl₃ and DMF (Vilsmeier-Haack reaction) .
- Sulfonylation : Methylsulfonyl group incorporation at the 1-position via nucleophilic substitution or sulfonation.
- Esterification : Methyl ester formation at the 2-position using methanol under acidic conditions.
Reagents like NaOAc/AcOH (reflux) or TFA in ethanol (room temperature) are critical for cyclization and purification .
Q. 1.2. What analytical techniques validate the compound’s structure and purity?
- NMR Spectroscopy : ¹H NMR (300 MHz, [D₆]-DMSO/CDCl₃) identifies substituents (e.g., formyl proton at δ 9.8–10.2 ppm, methylsulfonyl at δ 3.2–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₂H₁₀NO₅S) .
- Elemental Analysis : Validates C, H, N, and S content within ±0.3% deviation .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (formyl C=O) confirm functional groups .
Q. 1.3. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., POCl₃, DMF) .
- Waste Disposal : Segregate halogenated waste (e.g., POCl₃ byproducts) and neutralize acidic residues before disposal .
Advanced Research Questions
Q. 2.1. How can reaction yields be optimized for condensation with nucleophiles (e.g., hydantoin)?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require strict anhydrous conditions to avoid hydrolysis .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., TFA) improve electrophilicity of the formyl group .
- Temperature Control : Reflux (80–100°C) accelerates kinetics but may degrade heat-sensitive intermediates; monitor via TLC .
Q. 2.2. How to resolve contradictory NMR data for derivatives of this compound?
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous protons/carbons (e.g., distinguishing indole C-4/C-5 protons) .
- Crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation, 293 K) resolves tautomerism or regiochemical ambiguities .
- Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian at B3LYP/6-31G**) .
Q. 2.3. What strategies mitigate competing side reactions during sulfonylation?
- Protecting Groups : Temporarily protect the formyl group (e.g., acetal formation) to prevent nucleophilic attack at the aldehyde .
- Stepwise Synthesis : Prioritize sulfonylation before formylation to avoid sulfonic acid byproducts .
- Low-Temperature Reactions : Perform sulfonylation at 0–5°C to suppress polysubstitution .
Q. 2.4. How to assess biological activity of derivatives (e.g., β-carboline analogs)?
- In Silico Screening : Dock derivatives into target proteins (e.g., kinase enzymes) using AutoDock Vina to predict binding affinities .
- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values <10 µg/mL indicate potency) .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa) to identify selective toxicity (IC₅₀ < 50 µM) .
Data Contradiction Analysis
Q. 3.1. Discrepancies in reported melting points for structurally similar indole derivatives
- Source Variability : Commercial samples (e.g., Kanto Reagents) may have impurities; recrystallize from ethanol/water (1:1) to standardize .
- Polymorphism : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms .
Q. 3.2. Conflicting bioactivity results across studies
- Assay Conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (18–24 hrs) for reproducibility .
- Solvent Effects : DMSO concentrations >1% may inhibit bacterial growth; use sterile PBS for dilution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
